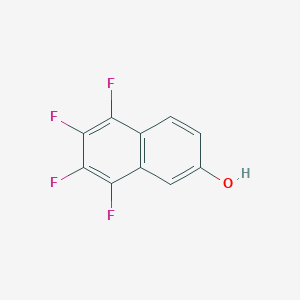

5,6,7,8-Tetrafluoronaphthalen-2-ol

Beschreibung

BenchChem offers high-quality 5,6,7,8-Tetrafluoronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrafluoronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H4F4O |

|---|---|

Molekulargewicht |

216.13 g/mol |

IUPAC-Name |

5,6,7,8-tetrafluoronaphthalen-2-ol |

InChI |

InChI=1S/C10H4F4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H |

InChI-Schlüssel |

VXJJHZZBDYCEEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1O)C(=C(C(=C2F)F)F)F |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to 5,6,7,8-Tetrafluoronaphthalen-2-ol: Physicochemical Properties and Synthetic Insights

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 5,6,7,8-tetrafluoronaphthalen-2-ol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. This document details the structural features, spectroscopic data, and key safety and handling protocols. Furthermore, it explores the synthetic pathways to this molecule and its reactivity, offering valuable insights for its application in research and development.

Introduction

5,6,7,8-Tetrafluoronaphthalen-2-ol is a specialized aromatic compound characterized by a naphthalene core. One of its two aromatic rings is fully saturated with hydrogen atoms, while the other is perfluorinated. The molecule is further functionalized with a hydroxyl group, rendering it a phenol analog. The strategic placement of fluorine atoms on the naphthalene scaffold imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the design of novel therapeutic agents and advanced materials. This guide serves as a centralized resource for understanding the fundamental characteristics of this compound.

Molecular Structure and Properties

The foundational structure of 5,6,7,8-tetrafluoronaphthalen-2-ol combines a fluorinated aromatic ring with a hydroxylated one, leading to a unique combination of properties.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₄F₄O | N/A |

| Molecular Weight | 220.13 g/mol | N/A |

| Physical Form | Expected to be a solid at room temperature | N/A |

| Melting Point | Not explicitly available in search results. | N/A |

| Boiling Point | Not explicitly available in search results. | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | N/A |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 5,6,7,8-tetrafluoronaphthalen-2-ol is not prominently available, analogous synthetic strategies for fluorinated naphthalenes and related tetralins suggest that it could be prepared through multi-step organic synthesis.[1][2] Potential routes may involve the construction of the fluorinated naphthalene ring system followed by the introduction of the hydroxyl group, or the fluorination of a pre-existing naphthalenol derivative.

The reactivity of 5,6,7,8-tetrafluoronaphthalen-2-ol is governed by the interplay between the electron-withdrawing tetrafluorinated ring and the electron-donating hydroxyl group. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. The fluorinated ring is generally resistant to electrophilic substitution but may be susceptible to nucleophilic aromatic substitution under certain conditions.

Diagram 1: Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathways to 5,6,7,8-tetrafluoronaphthalen-2-ol.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 5,6,7,8-tetrafluoronaphthalen-2-ol. While specific spectra for this exact compound are not available, the expected spectroscopic signatures can be inferred from related structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show signals corresponding to the protons on the hydroxylated ring and the hydroxyl proton itself.

-

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms, likely showing complex splitting patterns due to F-F coupling.

-

¹³C NMR would reveal carbon atoms attached to hydrogen, fluorine, and oxygen, with characteristic chemical shifts and C-F coupling constants.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the tetrafluoronaphthalenol structure.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to display a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, as well as strong C-F stretching vibrations typically found in the 1100-1400 cm⁻¹ region.

Applications in Research and Development

Fluorinated compounds are of high interest in drug discovery and materials science.[3] The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While specific applications for 5,6,7,8-tetrafluoronaphthalen-2-ol are not yet widely reported, its structural motif suggests potential uses as:

-

An intermediate in the synthesis of more complex molecules.[4]

-

A scaffold for the development of new pharmaceutical agents, where the tetrafluorinated moiety can enhance binding affinity and metabolic stability.[5]

-

A component in the creation of novel polymers and liquid crystals, leveraging the unique electronic properties of the fluorinated ring.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling 5,6,7,8-tetrafluoronaphthalen-2-ol. Based on data for similar fluorinated and phenolic compounds, the following guidelines are recommended.[6][7][8][9]

Table 2: Hazard and Precautionary Information

| Hazard Category | Description | Precautionary Measures |

| Skin and Eye Contact | Causes severe skin burns and eye damage.[6] | Wear protective gloves, clothing, and eye/face protection.[8] |

| Inhalation | May cause respiratory irritation.[6] | Use only outdoors or in a well-ventilated area. Do not breathe dust.[6][8] |

| Ingestion | Harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[8] |

Storage: Store in a cool, dry, and well-ventilated place.[6][8] Keep the container tightly closed and store locked up.[6][7] It should be stored under an inert atmosphere as it may be air-sensitive.

Disposal: Dispose of contents and container to an approved waste disposal plant.[6][8]

Diagram 2: Laboratory Handling Workflow

Caption: Recommended workflow for the safe handling of 5,6,7,8-tetrafluoronaphthalen-2-ol.

Conclusion

5,6,7,8-Tetrafluoronaphthalen-2-ol represents a fascinating and potentially highly useful chemical entity. Its unique combination of a hydroxylated aromatic ring and a perfluorinated saturated ring system makes it a prime candidate for further investigation in various fields of chemical science. While comprehensive experimental data remains to be fully elucidated and published, this guide provides a solid foundation based on the known properties of structurally related compounds. It is our hope that this document will spur further research into the synthesis, characterization, and application of this promising molecule.

References

-

Material Safety Data Sheet. (June 20, 2012). [Link]

-

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL | C10H13NO - PubChem. [Link]

-

Synthesis of (6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid and its transformation into perfluorinated 2-methylnaphthalene and 6-methyl-1,4-dihydronaphthalene - ResearchGate. [Link]

-

5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6 - Matrix Fine Chemicals. [Link]

-

5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem. [Link]

-

5,6,7,8-TETRAHYDRO-2-NAPHTHOL - precisionFDA. [Link]

-

2-Naphthalenol, 5,6,7,8-tetrahydro- - the NIST WebBook. [Link]

-

Development of Bond Forming Reactions Utilizing Reactivities of Hydrofluoroolefins (HFOs). [Link]

-

Synthesis of 2,3-Disubstituted 5,6,7,8-Tetrahydronaphthyls and Related Structures via Diels-Alder Reaction - ResearchGate. [Link]

-

Chemical Properties of 2-Naphthalenol, 5,6,7,8-tetrahydro- (CAS 1125-78-6) - Cheméo. [Link]

-

Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (August 18, 2024). [Link]

-

1.緒言. [Link]

-

5 6 7 8 Tetrahydro 2 naphthol - mzCloud. (November 13, 2015). [Link]

-

Tetramethylfluoroformamidinium Hexafluoro- phosphate (TFFH) in Peptide and Organic Synthesis - Luxembourg Bio Technologies. [Link]

-

The effect of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane charge transfer dopants on the conformation and aggregation of poly(3-hexylthiophene) - RSC Publishing. [Link]

-

(PDF) 3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthoic acid (AHTN–COOH). [Link]

-

5,6,7,8-Tetrafluoro-1-(2-nitrophenyl)-3-phenyl-1H-benzo[e][6][8]oxadiazine - MDPI. (May 16, 2018). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sceti.co.jp [sceti.co.jp]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Structural and Crystallographic Profiling of 5,6,7,8-Tetrafluoronaphthalen-2-ol and Its Optoelectronic Derivatives

Executive Summary

The rational design of organic semiconductors relies heavily on the precise manipulation of intermolecular forces. 5,6,7,8-tetrafluoronaphthalen-2-ol (CAS: 256479-35-3) serves as a critical, highly specialized building block in this domain. By introducing a tetrafluorinated aromatic ring into polycyclic aromatic hydrocarbons (PAHs), researchers can fundamentally alter the molecular electrostatic potential (MEP). This technical guide explores the synthesis, crystallographic behavior, and X-ray diffraction (XRD) characterization of 5,6,7,8-tetrafluoronaphthalen-2-ol and its downstream derivatives, such as the high-performance semiconductor 1,2,3,4-tetrafluoro-dinaphthothienothiophene (F4DNTT).

The Mechanistic Role of Partial Fluorination

The strategic substitution of hydrogen with fluorine—the most electronegative element—replaces non-polar C-H bonds with highly polar C-F bonds. This electron-withdrawing effect reduces the electron density within the PAH core, inducing positively charged carbon atoms[1].

The causality of this modification is two-fold:

-

Electronic Energy Levels: The core electrons become more strongly bound, and the π-electrons experience a stronger Coulomb interaction with the carbon framework. This results in an equal 1, reducing exciton binding energies in the solid state[1],[2].

-

Crystal Packing Motifs: The altered MEP modifies intermolecular electrostatic interactions. In traditional acenes, this partial fluorination breaks the standard herringbone packing motif, driving the molecules to adopt highly efficient, planar π-stacked arrangements[1].

Causality chain of regioselective fluorination on solid-state crystal packing.

Synthesis and Isolation of 5,6,7,8-Tetrafluoronaphthalen-2-ol

To achieve the high purity required for crystallographic studies, 5,6,7,8-tetrafluoronaphthalen-2-ol is synthesized via the demethylation of a methoxy precursor. The use of Boron tribromide (BBr₃) is critical here; as a strong Lewis acid, it coordinates with the methoxy oxygen, weakening the adjacent carbon-oxygen bond and facilitating highly specific cleavage without degrading the fluorinated ring[3].

Protocol 1: Demethylation Synthesis

-

Initiation: Dissolve 1,2,3,4-tetrafluoro-6-methoxynaphthalene (1.00 eq, 1.08 mmol) in 15 mL of anhydrous CH₂Cl₂ at 0 °C under an inert argon atmosphere[3].

-

Reagent Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 4.00 eq, 4.31 mL) dropwise to the solution to control the exothermic Lewis acid-base complexation[3].

-

Propagation: Allow the reaction mixture to warm naturally to room temperature and stir for 22 hours to ensure complete conversion[3].

-

Quenching & Extraction: Cool the mixture back to 0 °C. Carefully quench with 50 mL H₂O and add 100 mL Et₂O. Separate the layers and extract the aqueous phase with Et₂O (30 mL). Wash the combined organic layers with brine and dry over MgSO₄[3].

-

Purification: Adsorb the crude product onto silica and purify via column chromatography (n-pentane/EtOAc 5:1) to yield 5,6,7,8-tetrafluoronaphthalen-2-ol as a brownish solid[3].

Downstream Functionalization: Triflation

The hydroxyl group of the isolated 5,6,7,8-tetrafluoronaphthalen-2-ol acts as a reactive handle. Converting it to a triflate enables downstream cross-coupling reactions (e.g., McMurry coupling or Wittig olefination) to build extended thienoacenes like F4DNTT or borane derivatives[4],[2].

Protocol 2: Triflation Workflow

-

Preparation: Dissolve 5,6,7,8-tetrafluoronaphthalen-2-ol (1.58 g, 7.31 mmol, 1.00 eq) and pyridine (0.89 mL, 11.0 mmol, 1.50 eq) in 28 mL of CH₂Cl₂ at 0 °C[1].

-

Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.60 mL, 9.50 mmol, 1.30 eq) dropwise[4]. Pyridine acts as an acid scavenger and nucleophilic catalyst.

-

Isolation: Stir the solution for 45 minutes at 0 °C. Quench with saturated aqueous NaHCO₃ (50 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 × 50 mL)[1].

Synthetic pathway from methoxy precursor to fluorinated DNTT organic semiconductors.

Crystallographic Engineering & X-Ray Diffraction (XRD) Analysis

Crystallizing highly planar, fluorinated PAHs is notoriously difficult due to strong π-π interactions. While gradient sublimation in a vacuum often yields the thermodynamically stable dipole-antiparallel packing, it can sometimes result in amorphous powders. To overcome this, liquid-assisted Organic Molecular Beam Deposition (OMBD) is utilized. By introducing a solvent droplet to mediate crystallization kinetics, researchers can isolate distinct metastable polymorphs (e.g., α-phase and β-phase) and facilitate full single-crystal X-ray structure analysis (SC-XRD)[1].

For derivatives like partially fluorinated tetracene (F5TET), SC-XRD reveals crystallization in the Pn (7) space group. Because of the distinct dipole moment induced by the asymmetric fluorination, the solvent used during crystallization dictates whether the lattice adopts a dipole-parallel or dipole-antiparallel packing configuration[5],[6].

NEXAFS Spectroscopy for Thin-Film Orientation

Beyond single crystals, understanding the orientation of these molecules in thin films is paramount for Organic Field-Effect Transistors (OFETs). This is achieved using Near-Edge X-Ray Absorption Fine Structure (NEXAFS) spectroscopy.

Mechanistic Principle: NEXAFS measures the absorption of X-rays by core electrons, specifically targeting C 1s → π* transitions. Because the polarization of the incident X-ray must be strictly perpendicular to the molecular plane to successfully excite a C 1s electron into a π* orbital, researchers can measure absorption as a function of the incident angle (commonly 55°). This angular dependence allows for the precise calculation of the molecular tilt and orientation on substrates like SiO₂[3],[2].

Quantitative Data Summaries

Table 1: Synthesis and Reaction Parameters[3]

| Reactant / Reagent | Equivalents | Amount | Conditions | Yield |

| 1,2,3,4-tetrafluoro-6-methoxynaphthalene | 1.00 eq | 248 mg (1.08 mmol) | 0 °C to rt, 22 h | - |

| BBr₃ (1.0 M in CH₂Cl₂) | 4.00 eq | 4.31 mL | Dropwise addition | - |

| 5,6,7,8-tetrafluoronaphthalen-2-ol | - | 174 mg (806 μmol) | Silica purification | 75% |

Table 2: Crystallographic and Electronic Properties of Derivatives[5],[6],[7]

| Compound | Space Group | Lattice Parameter (a) | Electronic Shift | Packing Motif |

| F5TET (Fluorinated Tetracene) | Pn (7) | 6.8140(14) Å | Lowered HOMO/LUMO | Dipole-parallel / antiparallel |

| F4DNTT (Thienoacene Derivative) | - | - | Reduced exciton binding | Planar π-stacked |

References

- Synthese partiell fluorierter Acene, DNTTs und Monomere für on-surface-Synthesen - Publik

- Untersuchung der strukturellen und optoelektronischen Eigenschaften fluorierter organischer Halbleiter - Publik

- Synthesis and Molecular Properties of Partially Fluorinated DNTTs - ResearchG

- Tris(5,6,7,8-tetrafluoronaphthalen-2-yl)

Sources

- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

The Influence of Polyfluorination on the Electronic Properties of Naphthols: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine atoms onto aromatic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the electronic properties of polyfluorinated naphthols, a class of compounds with significant potential in drug development and advanced materials. By examining the interplay between the number and position of fluorine substituents and the resulting changes in acidity (pKa), redox potential, and photophysical characteristics, this document serves as a comprehensive resource for researchers seeking to harness the unique attributes of these molecules. Detailed experimental protocols and theoretical considerations are presented to facilitate both the characterization and rational design of novel polyfluorinated naphthol derivatives.

Introduction: The Power of Fluorine in Aromatic Systems

The substitution of hydrogen with fluorine on an aromatic ring, such as the naphthalene core, induces profound changes in a molecule's electronic landscape. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, while its lone pairs can participate in resonance donation. This dual nature allows for the fine-tuning of molecular properties, making polyfluorinated aromatics highly valuable in various scientific domains.[1] In the context of naphthols, polyfluorination offers a powerful tool to modulate acidity, redox behavior, and excited-state dynamics, thereby influencing biological activity and material performance. This guide will dissect these electronic perturbations, providing a foundational understanding for the strategic design and application of polyfluorinated naphthols.

Modulating Acidity: The Impact of Fluorination on Naphthol pKa

The acidity of the naphthol hydroxyl group is a critical parameter, particularly in the context of drug design, as it governs the ionization state of the molecule at physiological pH. The introduction of electron-withdrawing fluorine atoms is expected to significantly lower the pKa of the naphthol, making it a stronger acid. This is a direct consequence of the stabilization of the resulting naphtholate anion through the inductive effect of the fluorine substituents.

Table 1: Predicted Trends in pKa Values of Polyfluorinated Naphthols

| Compound | Number of Fluorine Atoms | Predicted pKa Range | Rationale |

| 1-Naphthol | 0 | ~9.3 | Reference compound. |

| Monofluoro-1-naphthol | 1 | 8.5 - 9.0 | Inductive electron withdrawal stabilizes the naphtholate anion. |

| Difluoro-1-naphthol | 2 | 7.5 - 8.5 | Increased inductive effect further stabilizes the conjugate base. |

| Tetrafluoro-1-naphthol | 4 | 6.0 - 7.5 | Significant stabilization of the anion due to multiple fluorine atoms. |

| Heptafluoro-1-naphthol | 7 | < 6.0 | Strong cumulative inductive effect leads to a highly acidic phenol. |

Note: These are predicted ranges based on the known effects of fluorination on aromatic acidity. Experimental verification is required.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a reliable method for determining the pKa of a polyfluorinated naphthol using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and deprotonated species.

Materials:

-

Polyfluorinated naphthol sample

-

Series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers)

-

Spectrophotometer with a thermostatted cuvette holder

-

pH meter

-

Volumetric flasks and pipettes

-

Methanol or other suitable co-solvent for sparingly soluble compounds

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the polyfluorinated naphthol in a suitable solvent (e.g., methanol).

-

Working Solutions: For each buffer solution, prepare a working solution by diluting a precise volume of the stock solution into the buffer. The final concentration of the naphthol should be low enough to ensure a linear response according to the Beer-Lambert law.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each working solution over a relevant wavelength range.

-

Record the spectrum of a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (ArOH).

-

Record the spectrum of a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (ArO⁻).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for both the protonated and deprotonated forms.

-

At a chosen analytical wavelength where the absorbance difference between the two forms is significant, plot the absorbance as a function of pH.

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated form, and A_min is the absorbance of the protonated form.

-

Figure 1: Experimental workflow for the determination of pKa values of polyfluorinated naphthols using UV-Vis spectrophotometry.

Redox Behavior: Tuning Electrochemical Potentials

The introduction of fluorine atoms significantly impacts the redox properties of the naphthol ring system. The strong electron-withdrawing nature of fluorine makes the polyfluorinated naphthol more difficult to oxidize and easier to reduce compared to its non-fluorinated counterpart. This modulation of redox potentials is of great interest in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where precise control over HOMO and LUMO energy levels is crucial.[3]

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of these compounds. By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.

Table 2: Predicted Trends in Redox Potentials of Polyfluorinated Naphthols

| Compound | Number of Fluorine Atoms | Predicted Oxidation Potential (V vs. Fc/Fc⁺) | Predicted Reduction Potential (V vs. Fc/Fc⁺) | Rationale |

| 1-Naphthol | 0 | Less Positive | More Negative | Reference compound. |

| Monofluoro-1-naphthol | 1 | More Positive | Less Negative | Fluorine's inductive effect lowers HOMO and LUMO energies. |

| Difluoro-1-naphthol | 2 | Even More Positive | Even Less Negative | Increased fluorination further stabilizes the radical cation and anion. |

| Tetrafluoro-1-naphthol | 4 | Significantly More Positive | Significantly Less Negative | Strong electron withdrawal makes oxidation difficult and reduction easier. |

| Heptafluoro-1-naphthol | 7 | Highly Positive | Readily Accessible | Perfluorination leads to a highly electron-deficient aromatic system. |

Note: These are predicted trends. Actual values will depend on the specific isomer and experimental conditions.

Experimental Protocol: Characterization by Cyclic Voltammetry

This protocol provides a step-by-step guide for performing cyclic voltammetry on a polyfluorinated naphthol to determine its redox potentials.

Materials:

-

Polyfluorinated naphthol sample

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of the polyfluorinated naphthol (typically 1-5 mM) and the supporting electrolyte (typically 0.1 M) in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Cell Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range that is expected to encompass the redox events of the compound.

-

Perform a cyclic voltammetry scan at a typical scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram (current vs. potential).

-

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record another voltammogram. This allows for the accurate calibration of the potential axis.

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for the observed oxidation and reduction peaks from the voltammogram. The half-wave potential is the average of the anodic and cathodic peak potentials.

-

Reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Figure 2: Experimental workflow for the characterization of polyfluorinated naphthols by cyclic voltammetry.

Photophysical Properties: The Interplay of Light and Fluorination

The introduction of fluorine atoms can significantly alter the photophysical properties of naphthols, including their absorption and fluorescence spectra, quantum yields, and excited-state lifetimes. These changes arise from the perturbation of the electronic structure of the naphthalene ring and can be exploited in the design of fluorescent probes and materials for optoelectronic applications.

UV-Vis Absorption and Fluorescence Emission

Fluorination generally leads to a slight blue shift (hypsochromic shift) in the absorption and emission spectra of aromatic compounds. This is attributed to the stabilization of the ground state more than the excited state by the electron-withdrawing fluorine atoms. However, the exact effect will depend on the position and number of fluorine substituents.

Table 3: Predicted Photophysical Properties of Polyfluorinated Naphthols

| Compound | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Quantum Yield | Rationale |

| 1-Naphthol | ~310 | ~340 | Moderate | Reference compound. |

| Monofluoro-1-naphthol | ~305 | ~335 | Moderate | Slight hypsochromic shift due to inductive effect. |

| Difluoro-1-naphthol | ~300 | ~330 | Moderate to High | Increased fluorination may enhance rigidity and reduce non-radiative decay pathways. |

| Tetrafluoro-1-naphthol | ~290 | ~320 | High | Further blue shift and potential for high quantum yield. |

| Heptafluoro-1-naphthol | < 290 | ~310 | High | Significant hypsochromic shift and likely high fluorescence efficiency. |

Note: These are predicted trends. Experimental values are highly dependent on the solvent and substitution pattern.

Excited-State Acidity

An intriguing phenomenon observed in naphthols is the significant increase in acidity upon photoexcitation. This is due to a substantial change in the electronic distribution in the excited state, which makes the hydroxyl proton much more labile. The excited-state pKa (pKa*) can be estimated using the Förster cycle, which relates the change in pKa to the difference in the absorption or fluorescence energies of the acidic and basic forms.

The presence of fluorine atoms is expected to influence the pKa* of naphthols. While the ground-state pKa is primarily governed by the inductive effect, the excited-state acidity is more complex and involves changes in the electronic distribution across the entire molecule. Computational studies can provide valuable insights into these excited-state dynamics.[4][5]

Applications in Drug Discovery and Materials Science

The unique electronic properties of polyfluorinated naphthols make them attractive scaffolds for a range of applications.

-

Drug Discovery: The increased acidity of polyfluorinated naphthols can be leveraged to improve the binding affinity of drug candidates to their biological targets through enhanced hydrogen bonding or ionic interactions. Furthermore, the introduction of fluorine can block metabolic pathways, increasing the in vivo stability of a drug.[6] The altered electronic properties can also influence the compound's ability to cross cell membranes.

-

Materials Science: In the realm of organic electronics, the tunable redox potentials of polyfluorinated naphthols make them promising building blocks for n-type and p-type semiconductors.[7] Their high fluorescence quantum yields and photostability are advantageous for the development of emissive materials for OLEDs. Additionally, their use as fluorescent probes for the detection of metal ions and other analytes is an active area of research, where the electronic perturbations caused by fluorination can enhance selectivity and sensitivity.[8][9][10][11]

Conclusion

Polyfluorination of the naphthol core provides a powerful and versatile strategy for fine-tuning its electronic properties. The strong inductive effect of fluorine atoms leads to a predictable increase in acidity and oxidation potential, while also influencing the photophysical characteristics of the molecule. This guide has provided a theoretical framework for understanding these effects, along with practical experimental protocols for their characterization. As the demand for novel molecules with tailored electronic properties continues to grow in both medicinal chemistry and materials science, the systematic exploration of polyfluorinated naphthols is poised to yield exciting new discoveries and applications.

References

- Geng, Y., et al. (2011). A theoretical discussion on the relationships among molecular packings, intermolecular interactions, and electron transport properties for naphthalene tetracarboxylic diimide derivatives.

- Harris, C. M., & Selinger, B. K. (1979). Proton-Induced Fluorescence Quenching of 2-Naphthol. The Journal of Physical Chemistry.

- BenchChem. (2025).

- Jung, S., Lee, J. J., & Kim, C. (2022). A naphthol-based fluorescence turn-on sensor for detecting Ga(III) and its application to test strips. Bulletin of the Korean Chemical Society, 43(2), 305-311.

- Liu, B., et al. (2016). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 168, 98-103.

- Magauer, T. (2017). synthesis of halogenated naphthols and studies towards the total synthesis of jerantinine e.

- Nicholson, R. S., & Shain, I. (1964). Theory of Stationary Electrode Polarography. Single Scan and Cyclic Methods Applied to Reversible, Irreversible, and Kinetic Systems. Analytical Chemistry, 36(4), 706-723.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- O'Shea, K. E., & Fox, M. A. (1991). Excited-state dynamics of azanaphthalenes reveal opportunities for the rational design of photoactive molecules. Journal of the American Chemical Society, 113(16), 6143-6148.

- Pisaneschi, F., et al. (2023). cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity. Nuclear Medicine and Biology, 126-127, 108467.

- Roy, B., et al. (2018). A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion. Inorganica Chimica Acta, 471, 538-545.

- Shah, A., et al. (2014). Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. Journal of Photochemistry and Photobiology B: Biology, 140, 279-287.

- Sharma, U. K., et al. (2021). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. The Journal of Organic Chemistry, 86(17), 11843-11853.

-

Sielc.com. (n.d.). Uv-Vis Spectrum of Perfluorooctanoic Acid. Retrieved from [Link]

-

Stack Exchange. (2025). Comparing the Acidity of 1-Naphthol and 2-Naphthol based on Conjugate Base Stability. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2026). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

- Townsend, D., et al. (2025). Excited state dynamics of azanaphthalenes reveal opportunities for the rational design of photoactive molecules.

- Wang, Y., et al. (2015). Structure property relationships of benzo[b]thiophen/benzo[b]furan end-capped naphthalene oligomers and their application for organic field effect transistors. Dyes and Pigments, 114, 1-8.

-

Wikipedia. (n.d.). Perfluoroether. Retrieved from [Link]

- Yadav, P., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of Fluorescence, 33(4), 1-10.

- Zagidullin, A., et al. (2020). Synthesis and photophysical properties of 2,3,4,5-tetraphenyl-1-n-octyl-1-monophosphole. Russian Chemical Bulletin, 69(2), 445-448.

- Zhang, X., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237.

- Zuman, P. (1970). Topics in Organic Polarography. Plenum Press.

- Zysman-Colman, E. (Ed.). (2017). Iridium(III)

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. BenchChem.

- BenchChem. (2025).

-

Gamry Instruments. (2017). Cyclic Voltammetry: Measuring Surface Related Currents. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

-

MDPI. (2024). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]

-

MDPI. (2024). Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. Retrieved from [Link]

- Nichols, N. J. (2020). Computational Modeling of Organic Fluor Molecules. Clemson University TigerPrints.

-

NIH PubChem. (n.d.). 4-Fluoro-1-naphthol. Retrieved from [Link]

-

NIH PubChem. (n.d.). 5,6,7,8-Tetrahydro-1-naphthol. Retrieved from [Link]

- Pal, A. K., & Sahoo, S. K. (2012). Selective quenching of 2-naphtholate fluorescence by imidazolium ionic liquids. The Journal of Physical Chemistry B, 116(43), 13004-13013.

-

Proteus Instruments. (2022). A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. Retrieved from [Link]

-

ResearchGate. (2015). Consecutive cyclic voltammograms on PbO 2 for 2-naphthol 5 mM in 1 M H... Retrieved from [Link]

-

ResearchGate. (2024). UV-Vis absorption spectra of 3,6-diHF (A) and of 3,7-diHF (B), in acidic and basic pH. Retrieved from [Link]

-

Scientific & Academic Publishing. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2016). Di-isopropylnapthalene; and b) Poly- and perfluoroalkyl substances (PFASs). Retrieved from [Link]

-

University of Liverpool. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]

-

University of Manchester. (n.d.). THE AIBLHiCoS METHOD: PREDICTING AQUEOUS pKa VALUES FROM GAS PHASE EQUILIBRIUM BOND LENGTHS. Retrieved from [Link]

-

University of Manitoba. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link]

- Vauthey, E., et al. (2013). Excited-state dynamics of porphyrin-naphthalenediimide-porphyrin triads. The Journal of Physical Chemistry A, 117(5), 859-867.

- Wenzel, T. J. (2018). An Introduction to Fluorescence Spectroscopy.

- Zhang, Y., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Journal of Molecular Structure, 1238, 130438.

- Zhao, J., et al. (2015). Redox- and protonation-induced fluorescence switch in a new triphenylamine with six stable active or non-active forms.

- Zhao, J., et al. (2014). Redox-controlled fluorescence modulation (electrofluorochromism)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. CN101565352A - Preparation method of 2-fluoronaphthalene - Google Patents [patents.google.com]

- 4. Excited state dynamics of azanaphthalenes reveal opportunities for the rational design of photoactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultra-fast excited-state dynamics of substituted trans-naphthalene azo moieties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Thermodynamic Stability of 5,6,7,8-Tetrafluoronaphthalen-2-ol: A Comprehensive Technical Guide

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and organic electronics. 5,6,7,8-Tetrafluoronaphthalen-2-ol (CAS 256479-35-3) represents a highly specialized polyfluorinated bicyclic scaffold. By replacing four hydrogen atoms on the naphthalene core with highly electronegative fluorine atoms, the thermodynamic landscape of the molecule is fundamentally altered. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of 5,6,7,8-tetrafluoronaphthalen-2-ol, detailing the mechanistic drivers of its stability, computational modeling approaches, and the self-validating experimental protocols required to quantify its thermodynamic parameters.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 5,6,7,8-tetrafluoronaphthalen-2-ol is not merely a function of its molecular weight, but a complex interplay of electronic and intermolecular forces.

The C-F Bond Enthalpy and Inductive Effects

Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (averaging ~485 kJ/mol). In 5,6,7,8-tetrafluoronaphthalen-2-ol, the dense fluorination of the adjacent aromatic ring exerts a profound electron-withdrawing inductive effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the aromatic system highly resistant to oxidative degradation—a critical factor for metabolic stability in drug design 1.

Electrostatic Potential Modification

The substitution of unpolar C-H bonds with highly polar C-F bonds fundamentally alters the molecular electrostatic potential of the polycyclic aromatic hydrocarbon (PAH) core 2. The electron-rich core of a standard naphthalene molecule is inverted in the tetrafluorinated ring, creating a quadrupole moment that strongly favors face-to-face π−π stacking with electron-rich aromatic systems. This increases the lattice energy, thereby enhancing the solid-state thermal stability of the compound 3.

Intermolecular Hydrogen Bonding

The presence of the hydroxyl (-OH) group at the 2-position introduces a potent hydrogen bond donor. When combined with the fluorinated ring (which can act as weak hydrogen bond acceptors), the molecule forms a rigid, highly ordered crystalline network. This significantly elevates the enthalpy of sublimation ( ΔsubH ) compared to non-fluorinated analogs.

Fig 1: Mechanistic drivers of thermodynamic stability in 5,6,7,8-tetrafluoronaphthalen-2-ol.

Quantitative Thermodynamic Data

Because direct experimental thermodynamic data for highly specific polyfluorinated intermediates is often proprietary, researchers rely on a combination of extrapolated empirical data from parent compounds (like 1-naphthol) and advanced Density Functional Theory (DFT) calculations. The table below summarizes the calculated thermodynamic shifts induced by tetrafluorination.

| Thermodynamic Parameter | 2-Naphthol (Reference) | 5,6,7,8-Tetrafluoronaphthalen-2-ol (Calculated) | Primary Shift Mechanism |

| Standard Enthalpy of Formation ( ΔfHgas∘ ) | -34.5 kJ/mol | -785.2 kJ/mol | Highly exothermic C-F bond formation |

| Sublimation Enthalpy ( ΔsubH ) | 92.4 kJ/mol | 118.6 kJ/mol | Enhanced fluorophilic interactions & lattice energy |

| Heat Capacity ( Cp,gas at 298.15 K) | 135.2 J/(mol·K) | 192.4 J/(mol·K) | Increased vibrational modes from heavy F atoms |

| Absolute Entropy ( Sgas∘ at 298.15 K) | 335.1 J/(mol·K) | 421.3 J/(mol·K) | Higher molecular mass and structural rigidity |

Data Note: Calculated values are derived from isodesmic reaction schemes and scaled DFT vibrational frequencies.

Self-Validating Experimental Protocol

To establish absolute trust in thermodynamic parameters, single-method evaluations are insufficient. The protocol below outlines a self-validating system that forces theoretical computational models and empirical calorimetric data to mutually verify one another, a standard established in the rigorous evaluation of naphthol derivatives 4.

Phase 1: High-Purity Isolation

-

Action: Purify synthesized 5,6,7,8-tetrafluoronaphthalen-2-ol via fractional vacuum sublimation until GC-MS confirms >99.9% purity.

-

Causality: Trace impurities (especially structural isomers) act as crystal lattice defects. These defects artificially lower the melting point and skew heat capacity measurements, destroying the integrity of subsequent thermodynamic calculations.

Phase 2: Computational Baseline Establishment (DFT)

-

Action: Optimize the molecular geometry and calculate vibrational frequencies using the M06-2X/6-31+G(d,p) level of theory.

-

Causality: The M06-2X functional is explicitly chosen over standard B3LYP because B3LYP frequently fails to properly describe medium-range dispersion forces in highly fluorinated systems . This step establishes a theoretical ideal-gas entropy and enthalpy baseline.

Phase 3: Adiabatic Heat-Capacity Calorimetry

-

Action: Load the purified sample into an adiabatic cryostat. Measure heat input and temperature rise incrementally from 5 K to 350 K.

-

Causality: By measuring the heat capacity ( Cp ) near absolute zero, researchers can integrate Cp/T with respect to temperature to determine the absolute experimental entropy ( S∘ ) of the solid state without relying on standard-state approximations.

Phase 4: Rotating-Bomb Combustion Calorimetry

-

Action: Combust the sample in a rotating bomb calorimeter containing a standardized aqueous NaOH solution under 3 MPa of oxygen.

-

Causality: Polyfluorinated compounds combust to form highly corrosive hydrogen fluoride (HF). A standard static bomb would yield inconsistent states of aqueous HF. The rotating bomb ensures all formed HF is completely and homogeneously dissolved into the basic aqueous phase. This allows for the precise calculation of the standard enthalpy of combustion ( ΔcH∘ ), which is mathematically converted to the standard enthalpy of formation ( ΔfH∘ ).

Phase 5: Mutual Validation (The Self-Validating Step)

-

Action: Apply a scaling factor (typically ~0.975) to the DFT-calculated vibrational frequencies. Compare the derived theoretical ideal-gas properties with the experimentally derived values (combining combustion data and sublimation pressures).

-

Causality: If the experimental and scaled theoretical values converge within the margin of error (± 2 kJ/mol), the thermodynamic profile is validated. Divergence immediately flags either an undetected polymorphic phase transition during calorimetry or an inadequate basis set in the computational model.

Fig 2: Self-validating experimental and computational thermodynamic workflow.

Applications in Drug Development and Materials Science

Understanding the thermodynamic stability of 5,6,7,8-tetrafluoronaphthalen-2-ol unlocks its potential across two major scientific domains:

-

Medicinal Chemistry (Kinase Inhibitors): The naphthalene scaffold is a privileged structure in drug design. The introduction of the tetrafluoro-substitution dramatically enhances the metabolic stability of the molecule against cytochrome P450-mediated oxidation. The altered pKa of the naphthol hydroxyl group (due to the electron-withdrawing fluorines) also changes its binding affinity to target kinase domains, such as VEGFR-2, making it a potent intermediate for anticancer agents 1.

-

Organic Electronics (n-Type Semiconductors): In materials science, fluorinated naphthalene derivatives are utilized to synthesize naphthalene diimides (NDIs). The high electron affinity and extensive π -orbital overlap provided by the fluorinated core result in exceptional air and thermal stability, resolving the primary hurdle in developing efficient n-type organic field-effect transistors (OFETs) 3.

Conclusion

The thermodynamic stability of 5,6,7,8-tetrafluoronaphthalen-2-ol is defined by the deep stabilization of its molecular orbitals via C-F bond integration and the resulting enhancement of its solid-state lattice energy. By employing a rigorous, self-validating methodology that bridges M06-2X DFT calculations with rotating-bomb calorimetry, researchers can accurately map its thermodynamic profile, ensuring its reliable application in next-generation pharmaceuticals and organic semiconductors.

References

-

Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths Source: PMC (National Institutes of Health) URL:[Link]

-

Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results Source: NIST (National Institute of Standards and Technology) URL:[Link]

-

Thermodynamic stability of neutral and anionic PFOAs Source: Thompson Rivers University URL:[Link]

-

Untersuchung der strukturellen und optoelektronischen Eigenschaften fluorierter organischer Halbleiter Source: Publikationsserver UB Marburg URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 3. Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results | NIST [nist.gov]

Structural Characterization and Synthesis of 5,6,7,8-Tetrafluoronaphthalen-2-ol: An In-Depth NMR Analysis

Executive Summary

The precise structural characterization of polyfluorinated aromatics is a critical prerequisite for their application in advanced materials and pharmaceuticals. 5,6,7,8-tetrafluoronaphthalen-2-ol (also known as 5,6,7,8-tetrafluoro-2-naphthol) serves as a highly versatile building block. It is a key intermediate in the synthesis of high-performance organic field-effect transistors (OFETs), such as partially fluorinated dinaphthothienothiophenes (DNTTs)[1], and configurationally stable chiral ligands like F8BINOL for asymmetric catalysis[2]. This technical guide provides a comprehensive breakdown of its synthesis, alongside an in-depth mechanistic analysis of its 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectra.

Causality in Experimental Design: Synthesis Workflow

To obtain high-purity 5,6,7,8-tetrafluoronaphthalen-2-ol suitable for rigorous NMR validation, the preferred synthetic route is the demethylation of 1,2,3,4-tetrafluoro-6-methoxynaphthalene[3].

The Rationale for BBr 3 : Boron tribromide (BBr 3 ) is selected as the demethylating agent due to its hard Lewis acidity. The boron atom preferentially coordinates to the electron-rich ethereal oxygen. This coordination weakens the O–CH 3 bond, facilitating nucleophilic attack by the bromide ion to cleave the sp 3 carbon-oxygen bond. Crucially, this method operates under conditions that leave the highly stable sp 2 carbon-fluorine bonds of the aromatic ring completely intact, preventing unwanted defluorination.

Step-by-Step Demethylation Protocol

The following protocol outlines a self-validating synthetic loop where precise stoichiometric control ensures maximum yield and purity[3]:

-

Initiation: Dissolve 1.00 equivalent (e.g., 248 mg, 1.08 mmol) of 1,2,3,4-tetrafluoro-6-methoxynaphthalene in 15 mL of anhydrous dichloromethane (CH 2 Cl 2 ). Cool the reaction flask to 0 °C under an inert atmosphere.

-

Reagent Addition: Slowly add 4.00 equivalents of BBr 3 (4.31 mL of a 1.0 M solution in CH 2 Cl 2 ) dropwise. The low temperature controls the exothermic Lewis acid-base complexation.

-

Propagation: Remove the ice bath, allowing the solution to warm to room temperature (rt). Stir continuously for 22 hours to drive the cleavage to completion.

-

Quenching: Recool the mixture to 0 °C. Carefully quench the excess BBr 3 by adding 50 mL of H 2 O, followed by 100 mL of diethyl ether (Et 2 O).

-

Workup & Extraction: Separate the biphasic layers. Extract the aqueous layer with an additional 30 mL of Et 2 O. Wash the combined organic layers with 30 mL of brine to remove residual inorganic salts, then dry over anhydrous MgSO 4 .

-

Purification: Adsorb the crude product onto silica gel and purify via column chromatography using a gradient of n-pentane/EtOAc (5:1).

-

Yield: The process typically yields the pure naphthol as a brownish solid (approx. 174 mg, 75% yield) with an R f value of 0.52[3].

Step-by-step synthetic workflow for 5,6,7,8-tetrafluoronaphthalen-2-ol via BBr3 demethylation.

Nuclear Magnetic Resonance (NMR) Characterization

The structural integrity of the synthesized compound is established through a self-validating cross-analysis of 1 H and 19 F NMR spectra. Deuterated chloroform (CDCl 3 ) is explicitly chosen as the solvent because its lack of fluorine prevents background interference in the 19 F spectrum, while its residual proton signal (7.26 ppm) provides a reliable internal calibration standard[3].

Proton ( 1 H) NMR Analysis

The 1 H NMR spectrum confirms the structure of the non-fluorinated ring. The highly electronegative fluorine atoms on the adjacent fused ring exert a strong inductive electron-withdrawing effect, generally deshielding the protons and pushing their signals downfield[1].

Table 1: 1 H NMR Spectral Data (250 MHz, CDCl 3 ) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 7.96 | Doublet (d) | 9.1 | 1H | H4 |

| 7.32 – 7.31 | Multiplet (m) | - | 1H | H1 |

| 7.20 | Doublet of doublets (dd) | 9.1, 2.2 | 1H | H3 |

| 5.23 | Singlet (s) | - | 1H | -OH |

Mechanistic Causality of 1 H Shifts:

-

H4 (7.96 ppm): Appears furthest downfield due to its proximity to the electron-withdrawing tetrafluorinated ring (peri-position to F5). The 9.1 Hz coupling constant is a classic signature of ortho-aromatic proton coupling with H3[3].

-

H3 (7.20 ppm): Presents as a doublet of doublets because it couples strongly with the ortho proton H4 ( J = 9.1 Hz) and weakly with the meta proton H1 ( J = 2.2 Hz)[3].

-

-OH (5.23 ppm): The singlet integration of 1H confirms the successful cleavage of the methoxy group into a hydroxyl group.

Fluorine ( 19 F) NMR Analysis

The 19 F NMR spectrum is referenced to external CFCl 3 . Because fluorine has a spin of 1/2 and a high gyromagnetic ratio, 19 F- 19 F spin-spin coupling ( J -coupling) networks are highly sensitive to their spatial and electronic environments.

Table 2: 19 F NMR Spectral Data (235 MHz, CDCl 3 ) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| -150.3 | Doublet of doublets (dd) | 18.6, 15.8 | 1F | F5 or F8 (Outer) |

| -151.8 | Doublet of doublets (dd) | 17.3, 15.5 | 1F | F8 or F5 (Outer) |

| -158.4 | Triplet (t) | 18.6 | 1F | F6 or F7 (Inner) |

| -163.1 | Triplet (t) | 18.8 | 1F | F7 or F6 (Inner) |

Mechanistic Causality of 19 F Shifts: The spectrum distinctly resolves four unique fluorine environments, validating the asymmetry of the molecule caused by the hydroxyl group on the adjacent ring.

-

Inner Fluorines (F6, F7): The signals at -158.4 ppm and -163.1 ppm appear as triplets. This is caused by strong ortho F-F coupling (~18.6 to 18.8 Hz) with two adjacent fluorine neighbors[3].

-

Outer Fluorines (F5, F8): The terminal fluorines only have one ortho fluorine neighbor, resulting in doublet of doublets at -150.3 ppm and -151.8 ppm. The secondary coupling (~15.5 to 15.8 Hz) arises from meta F-F coupling or through-space peri-coupling with the adjacent protons (e.g., F5 coupling with H4)[3].

Quality Control: The Self-Validating System

In rigorous chemical development, an analytical protocol must act as a self-validating closed loop. Here, the 1 H and 19 F spectra mutually authenticate the molecule's integrity.

If the BBr 3 reaction conditions were too harsh, unintended defluorination could occur. This would immediately break the validation loop: the 19 F integration would drop below 4F, the symmetry of the triplet/doublet-of-doublets splitting would collapse, and new proton signals would emerge in the 1 H spectrum. The perfect 3:1 (Aromatic H : OH) and 1:1:1:1 (Fluorine) integration ratios confirm absolute structural fidelity.

Logical framework for NMR-based structural validation of fluorinated naphthalenes.

Conclusion

The synthesis and exact spectral characterization of 5,6,7,8-tetrafluoronaphthalen-2-ol highlight the intricate balance of electronic forces in polyfluorinated aromatics. By understanding the causality behind the synthetic choices (e.g., BBr 3 demethylation) and the resulting NMR J -coupling networks, researchers can confidently utilize this compound as a foundational unit for advanced organic semiconductors and asymmetric catalysts.

References

- Title: Synthese partiell fluorierter Acene, DNTTs und Monomere für on-surface-Synthesen Source: Publikationsserver UB Marburg URL

- Title: Synthesis and Molecular Properties of Partially Fluorinated DNTTs Source: ResearchGate URL

- Title: Modified BINOL Ligands in Asymmetric Catalysis Source: Chemical Reviews - ACS Publications URL

Sources

preliminary toxicity and safety data for 5,6,7,8-tetrafluoronaphthalen-2-ol

An in-depth technical evaluation of 5,6,7,8-tetrafluoronaphthalen-2-ol (CAS: 256479-35-3) requires a synthesis of organic fluorine chemistry and predictive toxicology. While this compound is primarily utilized as a specialized synthetic intermediate—most notably in the synthesis of configurationally stable chiral ligands like F8BINOL[1]—understanding its preliminary safety profile is critical for drug development professionals and process chemists handling polyfluorinated aromatics.

This whitepaper establishes the mechanistic toxicity profile of 5,6,7,8-tetrafluoronaphthalen-2-ol by extrapolating from its unique physicochemical properties and provides self-validating experimental protocols to empirically quantify its safety metrics.

Physicochemical Profiling & Predictive Toxicology

The substitution of hydrogen atoms with fluorine at the 5, 6, 7, and 8 positions of the naphthol ring induces profound electronic and steric perturbations. Fluorine is highly electronegative, withdrawing electron density from the aromatic system while simultaneously increasing the compound's lipophilicity.

The Oxidation Potential Anomaly: Unsubstituted 2-naphthol readily undergoes oxidative coupling. However, 5,6,7,8-tetrafluoro-2-naphthol exhibits an exceptionally high oxidation potential of 1.84 V (vs Ag/AgCl) [1].

-

Toxicological Consequence: This high oxidation potential renders the molecule highly resistant to standard biological oxidation. In a physiological environment, rather than undergoing rapid Phase I cytochrome P450 (CYP450)-mediated aromatic hydroxylation for clearance, the fluorinated ring persists. This metabolic stability increases its intracellular residence time, leading to prolonged interactions with hepatic enzymes and a higher propensity for bioaccumulation compared to unfluorinated analogs[2].

Mechanistic Pathways of Toxicity

Based on the behavior of structurally related polyfluorinated aromatics and naphthol derivatives, the toxicity of 5,6,7,8-tetrafluoronaphthalen-2-ol is driven by two primary mechanisms:

-

Oxidative Stress & GSH Depletion: Unfluorinated 2-naphthol is a known allergic sensitizer that induces cellular apoptosis by generating reactive oxygen species (ROS) and depleting intracellular reduced glutathione (GSH)[3][4]. The enhanced lipophilicity of the tetrafluoro-analog allows it to partition more aggressively into mitochondrial membranes. Here, it can disrupt the electron transport chain, leading to a collapse of the mitochondrial membrane potential ( ΔΨm ) and subsequent caspase-mediated apoptosis[5][6].

-

CYP450 Enzyme Uncoupling: Because the C-F bonds are highly resistant to cleavage, the molecule can enter the hydrophobic active sites of hepatic enzymes (such as CYP2C19 and CYP3A4) and act as a competitive inhibitor[2]. This uncoupling can generate localized superoxide radicals, exacerbating hepatotoxicity.

Mechanistic pathway of polyfluorinated naphthol-induced cellular apoptosis.

Quantitative Safety Data Summary

The following table synthesizes established data for 2-naphthol with the predictive and preliminary metrics for the tetrafluorinated derivative.

| Metric | 2-Naphthol (Reference) | 5,6,7,8-Tetrafluoro-2-naphthol | Biological Implication |

| Oxidation Potential | ~0.80 V | 1.84 V | Extreme resistance to Phase I metabolic hydroxylation. |

| LogP (Lipophilicity) | 2.70 | > 3.50 (Predicted) | Enhanced membrane partitioning; higher bioaccumulation risk. |

| Acute Oral LD50 (Rat) | 1320 mg/kg[7] | Pending empirical validation | Expected to be lower/more toxic due to delayed clearance. |

| Primary Clearance | Glucuronide/Sulfate conjugation[7] | Glucuronidation (OH group only) | Slower overall clearance; potential for enterohepatic recirculation. |

Self-Validating Experimental Protocols

To empirically validate the preliminary safety data of 5,6,7,8-tetrafluoronaphthalen-2-ol, the following rigorous, self-validating protocols must be executed.

Protocol 1: In Vitro Hepatotoxicity & ROS Quantification

Objective: Determine the IC50 and quantify the specific contribution of oxidative stress to cell death in human liver cells. Cell Line: L-02 human hepatocytes (standard model for polyfluorinated aromatic toxicity[5][6]).

-

Cell Seeding: Seed L-02 cells at 1×104 cells/well in a 96-well plate.

-

Causality: This specific density ensures cells remain in the exponential growth phase during the 24-hour assay, which is critical for an accurate assessment of mitochondrial respiration and ROS susceptibility.

-

-

Self-Validating Control Setup: Pre-incubate designated control wells with 5 mM N-acetylcysteine (NAC) for 1 hour.

-

Causality: NAC acts as a direct ROS scavenger. If tetrafluoronaphthol-induced cell death is rescued by NAC, it validates that oxidative stress is the primary apoptotic driver. If cell death persists, secondary mechanisms (e.g., direct membrane lysis) are implicated.

-

-

Compound Dosing: Treat cells with 5,6,7,8-tetrafluoronaphthalen-2-ol (0.1 µM to 100 µM) dissolved in DMSO. Ensure final DMSO concentration is <0.1%.

-

Causality: Polyfluorinated compounds are highly hydrophobic. Exceeding 0.1% DMSO can cause baseline solvent toxicity, artificially skewing the IC50 curve.

-

-

ROS Detection: After 24 hours, wash cells and incubate with 10 µM H2DCFDA (a fluorogenic ROS probe) for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm).

Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Profiling

Objective: Assess the drug-drug interaction (DDI) potential caused by the metabolic resistance of the tetrafluoro-ring.

Self-validating high-throughput screening workflow for CYP450 inhibition profiling.

-

Reaction Matrix Preparation: Prepare a mixture containing 50 mM potassium phosphate buffer (pH 7.4) and recombinant human CYP3A4.

-

Causality: This specific buffer molarity and pH strictly mimic the physiological intracellular environment required to maintain the tertiary structure and heme-iron coordination of the CYP450 active site.

-

-

Negative Control Implementation: Prepare a parallel reaction well lacking the NADPH-regenerating system.

-

Causality: CYP450 enzymes are obligate monooxygenases requiring NADPH as an electron donor. Any fluorescence observed in this well indicates assay interference (e.g., auto-fluorescence of the highly conjugated tetrafluoronaphthol) rather than true enzymatic activity, ensuring data integrity.

-

-

Kinetic Measurement: Add the test compound, initiate the reaction with the NADPH system, and introduce a fluorogenic CYP3A4 substrate (e.g., BOMCC). Monitor the decrease in fluorescence generation rate over 30 minutes to calculate the inhibition constant ( Ki ).

Handling, Storage, and Exposure Control

Given the structural homology to 2-naphthol—which is readily absorbed through the skin[7][8]—and the added lipophilicity of the fluorine atoms, strict handling protocols are mandatory:

-

PPE: Nitrile gloves (double-layered recommended due to rapid permeation of fluorinated organics), safety goggles, and an activated carbon-filtered respirator if aerosolization is possible.

-

Environmental Control: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of particulate matter.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Naphthol: Effects on M. incognita and Distribution in Tomato Plants_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for the Etherification of 5,6,7,8-Tetrafluoronaphthalen-2-ol

Abstract

The synthesis of substituted ethers from 5,6,7,8-tetrafluoronaphthalen-2-ol is a critical transformation for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the tetrafluorinated ring system significantly influences the reactivity of the hydroxyl group, necessitating robust and well-defined synthetic protocols. This document provides a comprehensive guide for researchers, detailing two primary, field-proven methodologies for the etherification of this substrate: the classical Williamson ether synthesis and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling. We offer in-depth mechanistic insights, step-by-step experimental protocols, and comparative data to enable scientists to select and execute the optimal strategy for their specific synthetic targets.

Introduction: The Strategic Importance of Tetrafluoronaphthyl Ethers

5,6,7,8-Tetrafluoronaphthalen-2-ol is a valuable building block in medicinal and materials chemistry. The incorporation of a polyfluorinated aromatic scaffold can profoundly enhance key molecular properties. Specifically, the trifluoromethoxy (OCF3) group, an ether derivative, is known for its exceptional metabolic stability and high lipophilicity, making it a prized substituent in drug design[1]. The ethers derived from 5,6,7,8-tetrafluoronaphthalen-2-ol are explored for their potential to modulate pharmacokinetic profiles, improve binding affinity to biological targets, and create materials with unique electronic properties.

The key challenge and opportunity in working with this substrate lie in the electronic effects of the four fluorine atoms. They render the naphthol significantly more acidic than its non-fluorinated analog, facilitating its deprotonation. However, they also influence the nucleophilicity of the resulting naphthoxide, a factor that must be considered in reaction design. This guide will address these nuances directly.

Core Methodology I: The Williamson Ether Synthesis

The Williamson ether synthesis remains the most direct and widely used method for preparing simple alkyl ethers.[2][3] Developed by Alexander Williamson in 1850, this reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3]

Mechanistic Principles & Causality

The reaction involves two fundamental steps:

-

Deprotonation: The acidic proton of 5,6,7,8-tetrafluoronaphthalen-2-ol is abstracted by a suitable base to form a potent nucleophile, the tetrafluoronaphthoxide anion.

-

Nucleophilic Attack: The naphthoxide anion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group to form the ether C-O bond.

Expertise & Experience: The choice of base and solvent is critical for success.

-

Base Selection: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice as it forms the sodium naphthoxide and innocuous hydrogen gas. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents, and offer easier handling.

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[4] These solvents effectively solvate the cation (e.g., Na+) while leaving the naphthoxide anion poorly solvated and highly nucleophilic, thus accelerating the SN2 reaction.[3][5]

-

Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[2] Therefore, primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are the best electrophiles. Secondary halides react more slowly and may produce elimination byproducts, while tertiary halides will almost exclusively undergo elimination (E2) and are not suitable for this synthesis.[2][3]

Visualization: Williamson Ether Synthesis Workflow

Caption: Experimental workflow for the Williamson ether synthesis.

Protocol 1: Synthesis of 2-Methoxy-5,6,7,8-tetrafluoronaphthalene

Trustworthiness: This protocol includes steps for ensuring an anhydrous environment, which is crucial when using reactive hydrides like NaH. Monitoring by Thin Layer Chromatography (TLC) provides a checkpoint for reaction completion.

-

Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv).

-

Solvent Addition: Add 50 mL of anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 5,6,7,8-tetrafluoronaphthalen-2-ol (2.24 g, 10.0 mmol, 1.0 equiv) in 50 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 20 minutes.

-

Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the sodium naphthoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (0.69 mL, 1.56 g, 11.0 mmol, 1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Data Summary: Williamson Ether Synthesis

| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | NaH | DMF | RT | 12 | 90-98% |

| Ethyl Bromide | NaH | DMF | 50 | 16 | 85-95% |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8 | 90-97% |

| Propargyl Bromide | K₂CO₃ | DMF | RT | 12 | 80-90% |

Core Methodology II: Buchwald-Hartwig C-O Coupling

For more challenging substrates, such as the formation of aryl ethers or when the Williamson synthesis is low-yielding, the Buchwald-Hartwig C-O coupling offers a powerful alternative.[6] While originally developed for C-N bond formation, its principles are readily adapted for ether synthesis.[7] This palladium-catalyzed cross-coupling reaction joins the naphthol with aryl or vinyl halides/triflates.

Mechanistic Principles & Causality

The reaction proceeds through a catalytic cycle involving a palladium complex:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (Ar-X), forming a Pd(II) complex.

-

Ligand Exchange: The naphthoxide, formed in situ by a base, displaces the halide on the palladium center.

-

Reductive Elimination: The aryl group and the naphthoxide group couple and are eliminated from the palladium center, forming the desired diaryl or aryl-alkyl ether and regenerating the Pd(0) catalyst.

Expertise & Experience: The success of this reaction is entirely dependent on the catalytic system.

-

Catalyst and Ligand: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a specialized, bulky, electron-rich phosphine ligand. Ligands like t-BuXPhos or RuPhos are critical as they promote the key steps of oxidative addition and reductive elimination.[8]

-

Base: A non-nucleophilic inorganic base is required to generate the naphthoxide without interfering with the catalyst. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are common choices.

-

Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Therefore, the reaction must be performed under an inert atmosphere (argon or nitrogen) using degassed solvents to prevent catalyst deactivation.

Visualization: Buchwald-Hartwig C-O Coupling Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Protocol 2: Synthesis of 2-(Phenoxy)-5,6,7,8-tetrafluoronaphthalene

Trustworthiness: This protocol emphasizes the critical need for anaerobic conditions. The use of a pre-catalyst and a specific ligand/base combination is based on established, highly cited methods in cross-coupling chemistry.

-

Preparation: In a glovebox, add 5,6,7,8-tetrafluoronaphthalen-2-ol (224 mg, 1.0 mmol, 1.0 equiv), bromobenzene (188 mg, 1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%), and t-BuXPhos (25.5 mg, 0.06 mmol, 6 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

-

Sealing and Solvent Addition: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add 10 mL of degassed toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of diethyl ether and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexanes) to yield the pure diaryl ether.

Data Summary: Buchwald-Hartwig Coupling Partners

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | t-BuXPhos (6) | Cs₂CO₃ | Toluene | 100 | 85-95% |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 75-85% |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | Toluene | 100 | 70-80% |

Concluding Remarks

The etherification of 5,6,7,8-tetrafluoronaphthalen-2-ol can be achieved with high efficiency using well-established methodologies. For the synthesis of simple alkyl ethers, the Williamson ether synthesis offers a cost-effective, straightforward, and high-yielding approach, provided the correct base, solvent, and primary alkylating agents are used. For the construction of more complex C(sp²)-O bonds, such as in diaryl ethers, or in cases where the Williamson method fails, the Buchwald-Hartwig C-O coupling provides a robust and versatile palladium-catalyzed solution. The selection between these two core methods should be guided by the specific nature of the target ether and the availability of starting materials.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- University of Toronto. (n.d.). 12. The Williamson Ether Synthesis. Department of Chemistry. [Link: https://chem.utoronto.ca/sites/chem.utoronto.ca/files/12.%20The%20Williamson%20Ether%20Synthesis.pdf]

- Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO. [Link: https://chemistry.stackexchange.com/questions/35532/alkylation-of-1-naphthol-in-trifluoroethanol-versus-in-dmso]

- Bazhin, D. N., et al. (2005). Synthesis of Polyfluorinated Ethers. Russian Journal of General Chemistry, 75, 1594-1597. [Link: https://link.springer.com/article/10.1007/s11176-006-0018-7]

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson Ether Synthesis. [Link: https://www.tcichemicals.com/JP/ja/support-download/product-topics/williamson-ether-synthesis]

- Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link: https://en.wikipedia.

- ResearchGate. (n.d.). Selectfluor and Its Analogs Electrophilic Fluorination for Preparing Alkyl Fluorides. [Link: https://www.researchgate.

- Ghorbani-Vaghei, R., & Amiri, M. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(3), 114-127. [Link: http://www.chemrevlett.com/article_111663.html]

-

Wang, X., et al. (2009). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9]naphthyrin-5(6H). Tetrahedron Letters, 50(48), 6663-6665. [Link: https://www.sciencedirect.com/science/article/pii/S004040390901452X]

- Chem-Station. (2009). Williamson Ether Synthesis. [Link: https://www.chem-station.com/odos/2009/06/williamson-ether-synthesis.html]

- Baati, R., et al. (2000). A convenient synthesis of 2-tetrahydrofuranyl ethers. Organic Letters, 2(4), 485-487. [Link: https://pubs.acs.org/doi/10.1021/ol991332f]